1-(1-Bromobutan-2-yl)-2-methylbenzene

説明

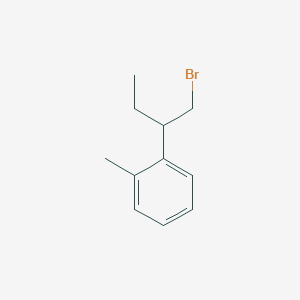

1-(1-Bromobutan-2-yl)-2-methylbenzene is a brominated aromatic compound featuring a branched butane chain with a bromine atom at the secondary carbon (C1) and a methyl group at the ortho position on the benzene ring. Its molecular formula is C11H15Br, and it is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals .

特性

分子式 |

C11H15Br |

|---|---|

分子量 |

227.14 g/mol |

IUPAC名 |

1-(1-bromobutan-2-yl)-2-methylbenzene |

InChI |

InChI=1S/C11H15Br/c1-3-10(8-12)11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3 |

InChIキー |

YVJGVNXUTWRITP-UHFFFAOYSA-N |

正規SMILES |

CCC(CBr)C1=CC=CC=C1C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutan-2-yl)-2-methylbenzene typically involves the bromination of 2-methylbutylbenzene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

化学反応の分析

Types of Reactions

1-(1-Bromobutan-2-yl)-2-methylbenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

科学的研究の応用

1-(1-Bromobutan-2-yl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(1-Bromobutan-2-yl)-2-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Molecular Structure and Substitution Patterns

Physical and Chemical Properties

Boiling Points and Stability :

- o-Xylyl bromide (C8H9Br) has a boiling point of ~220°C and requires storage at -20°C to prevent decomposition .

- 1-(3-Bromoprop-1-ynyl)-2-methylbenzene (C10H9Br) likely has lower thermal stability due to the reactive alkyne group .

- The target compound’s branched butane chain may reduce volatility compared to shorter-chain analogs.

Reactivity :

- Nucleophilic Substitution : The secondary bromine in this compound favors SN2 mechanisms, whereas o-Xylyl bromide (primary bromide) may undergo SN1 via benzyl carbocation stabilization .

- Electrophilic Aromatic Substitution : The ortho-methyl group directs incoming electrophiles to the para position, similar to other methyl-substituted aromatics .

Research Findings and Case Studies

- Steric Effects : In 1-(2-Nitrostyryl)-2-methylbenzene, the ortho-methyl group reduces reaction yields due to steric hindrance during cyclization (e.g., 64–73% yield for alkylation vs. 95% for less hindered analogs) .

- Medicinal Chemistry: The butane chain in (1-Bromo-2-methylbutan-2-yl)benzene (C11H15Br) is used to synthesize amino building blocks for drug development .

生物活性

1-(1-Bromobutan-2-yl)-2-methylbenzene, with the molecular formula CHBr, is a brominated derivative of butylbenzene. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

The synthesis of this compound typically involves the bromination of 2-methylbutylbenzene. A common method for this reaction is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction generally occurs in solvents such as carbon tetrachloride or chloroform under reflux conditions.

Reaction Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Bromine atom replaced by nucleophiles (e.g., hydroxide, amines) | Sodium hydroxide (NaOH) |

| Elimination | Formation of alkenes through dehydrohalogenation | Potassium tert-butoxide (KOtBu) |

| Oxidation | Methyl group oxidized to form carboxylic acids or ketones | Potassium permanganate (KMnO) |

Biological Activity

This compound has shown potential biological activity, particularly in the context of enzyme inhibition and receptor binding. Its structure allows for interactions with various biological targets, making it a candidate for studies related to pharmacology and toxicology.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, forming new bonds and potentially leading to biologically active derivatives.

- Elimination Reactions : These can create double bonds that may interact with biological macromolecules.

- Oxidation : The oxidation of the methyl group can lead to the formation of more reactive functional groups that may enhance biological activity .

Case Studies and Research Findings

Recent studies have investigated the biological effects of similar compounds, providing insight into the potential applications of this compound:

- Enzyme Inhibition : Research indicates that brominated compounds can act as enzyme inhibitors. For example, studies on related brominated aromatic compounds have demonstrated their capacity to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Antimicrobial Activity : Some derivatives of brominated compounds have shown antimicrobial properties. For instance, research has highlighted that certain brominated phenolic compounds exhibit significant antibacterial activity against various strains of bacteria .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of brominated derivatives on cancer cell lines have revealed that these compounds can induce apoptosis, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。